molecular formula C15H22N2O4 B1392915 1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1261365-93-8

1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B1392915
M. Wt: 294.35 g/mol
InChI Key: JQCZZVJXSXSWHP-UHFFFAOYSA-N
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Description

The compound “1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one” is a heterocyclic organic compound. It contains an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom . Oxazines are known for their various biological applications, including antibacterial, anticancer, antithrombotic, anticonvulsant activities, and more .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a regioselective synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was developed via a copper(I) catalyzed one-pot reaction of various aromatic aldehydes . Another study reported an efficient and mild one-pot convergent synthesis protocol for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization .


Molecular Structure Analysis

The molecular structure of this compound includes an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom . The relative positions of these heteroatoms and the double bonds can vary, leading to the existence of different isomers .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and depend on the specific conditions and reagents used. For example, one study reported the synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids via a copper(I) catalyzed one-pot reaction of various aromatic aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Oxazine dyes, for instance, are known to exhibit solvatochromism .

Scientific Research Applications

    Synthesis of Tricyclic Fused Benzoxazinyl-Oxazolidinones

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of tricyclic fused benzoxazinyl-oxazolidinones .
    • Method : The synthesis involves the Mitsunobu reaction and sequential cyclization . Various tricyclic fused benzoxazinyl-oxazolidinones were obtained in good to excellent yields and high enantioselectivities .
    • Results : Four stereoisomers were afforded respectively in high ee values (>97.8%) via using different chiral 2,3-epoxy-4-trityloxybutanol .

    Synthesis of Bioactive Compounds

    • Field : Medicinal Chemistry
    • Application : The compound is a key structural framework of several bioactive compounds with antibacterial, anticoagulant, and antituberculosis activities .
    • Method : The synthesis involves the use of the oxazolidinone scaffold .
    • Results : The resulting compounds have shown potential in treating various conditions, including Gram-positive bacterial infection, MDR-TB, XDR-TB, and MRSA skin infections .

    Synthesis of Bio-Based Benzoxazine Resin

    • Field : Polymer Chemistry
    • Application : The compound is used in the synthesis of an entirely bio-based benzoxazine resin .
    • Method : The synthesis involves the use of natural raw materials, including vanillin, erythritol, furfurylamine, and natural benzaldehyde .
    • Results : The resulting resin is a bio-based material with potential applications in various industries .

    Efficient and Stereoselective One-Pot Synthesis

    • Field : Organic Chemistry
    • Application : This compound is used in the efficient and stereoselective one-pot synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones .
    • Method : The synthesis involves the Mitsunobu reaction and sequential cyclization . Various tricyclic fused benzoxazinyl-oxazolidinones were obtained in good to excellent yields and high enantioselectivities .
    • Results : Four stereoisomers were afforded respectively in high ee values (>97.8%) via using different chiral 2,3-epoxy-4-trityloxybutanol .

    Oxazines

    • Field : Heterocyclic Chemistry
    • Application : Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . They are used in the synthesis of various bioactive compounds .
    • Method : The synthesis of oxazines involves various methods depending on the relative position of the heteroatoms and relative position of the double bonds .
    • Results : Examples of oxazines include ifosfamide and morpholine (tetrahydro-1,4-oxazine) .

    Synthesis of Bio-Based Benzoxazine Resin

    • Field : Polymer Chemistry
    • Application : The compound is used in the synthesis of an entirely bio-based benzoxazine resin .
    • Method : The synthesis involves the use of natural raw materials, including vanillin, erythritol, furfurylamine, and natural benzaldehyde .
    • Results : The resulting resin is a bio-based material with potential applications in various industries .

    Meyers Synthesis of Aldehydes

    • Field : Organic Chemistry
    • Application : A commercially available dihydro-1,3-oxazine is a reagent in the Meyers synthesis of aldehydes .
    • Method : The synthesis involves the use of a dihydro-1,3-oxazine reagent .
    • Results : The resulting aldehydes are important intermediates in organic synthesis .

    Fluorescent Dyes

    • Field : Dye Chemistry
    • Application : Fluorescent dyes such as Nile red and Nile blue are based on the aromatic compound benzophenoxazine .
    • Method : The synthesis involves the use of benzophenoxazine as a core structure .
    • Results : The resulting dyes exhibit solvatochromism , which means their color changes depending on the polarity of the solvent .

    Polybenzoxazine Networks

    • Field : Polymer Chemistry
    • Application : Polybenzoxazines are a class of polymers formed by the reaction of phenols, formaldehyde, and primary amines which on heating to 200 °C (~400 °F) polymerise to produce polybenzoxazine networks .
    • Method : The synthesis involves the use of phenols, formaldehyde, and primary amines .
    • Results : The resulting high molecular weight thermoset polymer matrix composites are used where enhanced mechanical performance, flame and fire resistance compared to epoxy and phenolic resins is required .

properties

IUPAC Name

1-[6-(dimethoxymethyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)14(18)17-8-9-21-12-11(17)7-6-10(16-12)13(19-4)20-5/h6-7,13H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCZZVJXSXSWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679110
Record name 1-[6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one

CAS RN

1261365-93-8
Record name 1-Propanone, 1-[6-(dimethoxymethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
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1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one

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